molecular formula C10H7ClO2S B1359691 Methyl 5-chloro-1-benzothiophene-2-carboxylate CAS No. 35212-96-5

Methyl 5-chloro-1-benzothiophene-2-carboxylate

Cat. No. B1359691
Key on ui cas rn: 35212-96-5
M. Wt: 226.68 g/mol
InChI Key: FEUIEMHKEHSOCU-UHFFFAOYSA-N
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Patent
US04260779

Procedure details

8.00 g (35.3 mmols) of 5-chloro-2-benzo[b]thiophenecarboxylic acid methyl ester and 10 ml of hydrazine hydrate in 100 ml of absolute ethanol are boiled under reflux for 45 minutes. The cooled suspension is diluted with 100 ml of ice water and the product is filtered off. It is washed with two 40 ml portions of methanol and dried in vacuo. 5-Chloro-2-benzo[b]thiophene-carboxylic acid hydrazide with a melting point of 254°-255° is obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[CH:11][C:12]([Cl:14])=[CH:13][C:7]=2[CH:6]=1)=O.O.[NH2:16][NH2:17]>C(O)C>[Cl:14][C:12]1[CH:11]=[CH:10][C:8]2[S:9][C:5]([C:3]([NH:16][NH2:17])=[O:2])=[CH:6][C:7]=2[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the product is filtered off
WASH
Type
WASH
Details
It is washed with two 40 ml portions of methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(SC(=C2)C(=O)NN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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